molecular formula C11H13ClN2O B1465281 (3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone CAS No. 1251117-88-0

(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone

Cat. No.: B1465281
CAS No.: 1251117-88-0
M. Wt: 224.68 g/mol
InChI Key: SKEFURKVIBJSEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone” were not found, pyrrolidine derivatives have been synthesized using various methods. For instance, one approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized and characterized in several studies, demonstrating its potential in various chemical reactions and as a precursor for further chemical modifications. For instance, Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone, employing UV, IR, 1H, and 13C NMR spectroscopy, and high-resolution mass spectrometry. The study utilized density functional theory (DFT) calculations for structural optimization and explored the antibacterial activity through molecular docking studies, highlighting the compound's applications in developing new antibacterial agents (Shahana & Yardily, 2020).

Antimicrobial and Anticancer Properties

Several research efforts have been directed towards exploring the antimicrobial and anticancer properties of derivatives of (3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating their in vitro antimicrobial and anticancer activities. The study found that certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed significant antimicrobial activity, suggesting the therapeutic potential of these derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies have been extensively used to predict the interaction of this compound derivatives with biological targets. Jayasheela et al. (2018) conducted a comprehensive study on the anti-Candida agent, 4-chlorophenyl ({[1E-3(1H-imidazole-1-yl)-1-phenylpropylidene}oxy)methanone, employing various spectroscopic techniques and DFT calculations. The study demonstrated the compound's potential as an anti-Candida agent through molecular docking studies, highlighting its pharmacological relevance (Jayasheela et al., 2018).

Future Directions

While specific future directions for “(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone” were not found, research into pyrrolidine derivatives continues to be a significant area of interest in medicinal chemistry . This includes the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to certain receptor sites, influencing the activity of enzymes such as kinases and phosphatases. These interactions can lead to modulation of signaling pathways and alterations in cellular functions. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. The compound also influences gene expression by binding to DNA or interacting with transcriptional regulators. These molecular interactions are critical for the compound’s biological activity and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and enhancement of cellular functions. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to bind to transport proteins and cross cellular membranes is crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, with different effects observed in the nucleus, cytoplasm, and other organelles. Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14/h1-4,10H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEFURKVIBJSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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